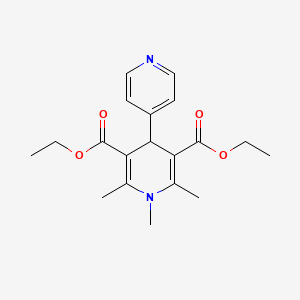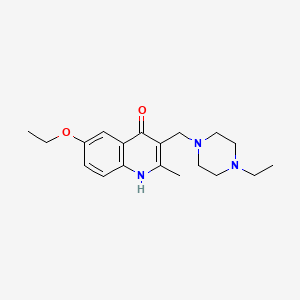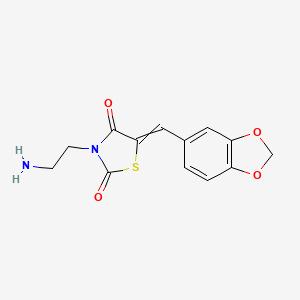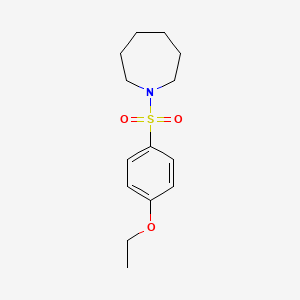
1-(4-Ethoxyphenyl)sulfonylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)sulfonylazepane is an organic compound characterized by the presence of an azepane ring substituted with a 4-ethoxyphenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)sulfonylazepane typically involves the reaction of azepane with 4-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethoxyphenyl)sulfonylazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfoxides or sulfides.
Substitution: The azepane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted azepane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxyphenyl)sulfonylazepane is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxyphenyl)sulfonylazepane
- 1-(4-Chlorophenyl)sulfonylazepane
- 1-(4-Fluorophenyl)sulfonylazepane
Comparison: 1-(4-Ethoxyphenyl)sulfonylazepane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The ethoxy group may enhance its solubility and interaction with biological targets, making it a compound of interest for further study.
Propriétés
Formule moléculaire |
C14H21NO3S |
|---|---|
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO3S/c1-2-18-13-7-9-14(10-8-13)19(16,17)15-11-5-3-4-6-12-15/h7-10H,2-6,11-12H2,1H3 |
Clé InChI |
FPRAMBKOMHUTNN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B10810242.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B10810251.png)
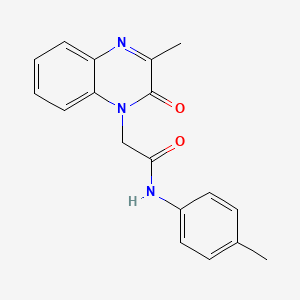
![4-amino-2-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B10810262.png)
![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B10810271.png)

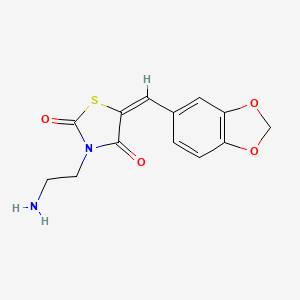
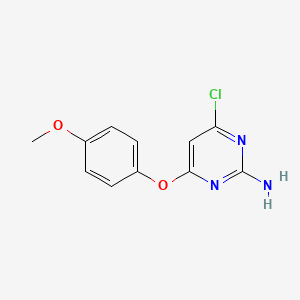
![N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Amine](/img/structure/B10810294.png)
![6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10810297.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B10810305.png)
